
2,7-Dimethyloct-7-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyloct-7-EN-2-OL is an organic compound with the molecular formula C10H20O. It belongs to the class of tertiary alcohols, characterized by a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloct-7-EN-2-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroformylation of 2,6-dimethyl-1,5-heptadiene, followed by hydrogenation to yield the desired alcohol. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to optimize yield and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroformylation processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced catalytic systems and process optimization techniques is crucial to achieving efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyloct-7-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
Applications De Recherche Scientifique
2,7-Dimethyloct-7-EN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized as a solvent, dispersing agent, and emulsifying agent in various industrial processes
Mécanisme D'action
The mechanism of action of 2,7-Dimethyloct-7-EN-2-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its effects may be mediated through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyloct-7-en-2-ol: A closely related compound with similar chemical properties and applications.
Linalool: Another tertiary alcohol with a similar structure, known for its use in fragrances and flavors.
Dimyrcetol: An analogue with comparable chemical behavior and industrial applications.
Uniqueness
2,7-Dimethyloct-7-EN-2-OL stands out due to its specific structural features and the resulting unique chemical reactivity. Its applications in various fields, including its potential therapeutic effects, highlight its versatility and importance in scientific research and industry.
Propriétés
Numéro CAS |
73331-76-7 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2,7-dimethyloct-7-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)7-5-6-8-10(3,4)11/h11H,1,5-8H2,2-4H3 |
Clé InChI |
NZGRTXTVDSRARJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCCCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


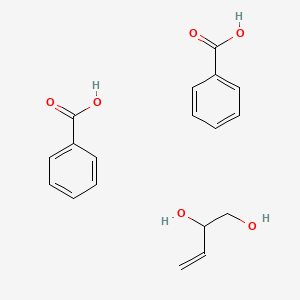




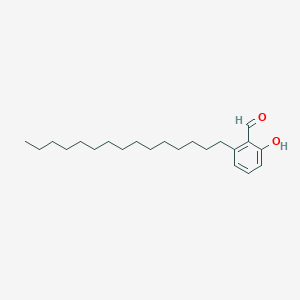
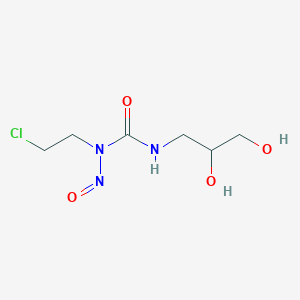
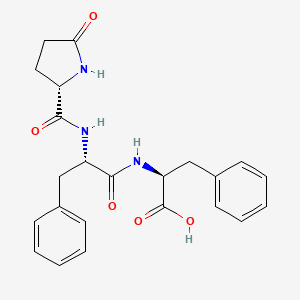

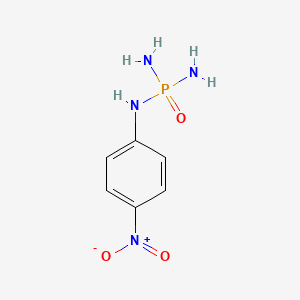

![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)

